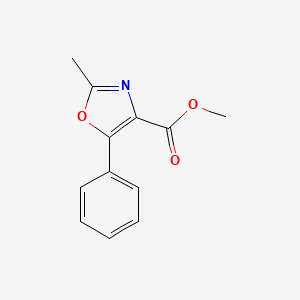

Methyl 2-methyl-5-phenyloxazole-4-carboxylate

Description

IUPAC Nomenclature and Constitutional Isomerism

The IUPAC name This compound is derived through hierarchical substitution pattern analysis. The parent heterocycle, oxazole, is numbered such that the oxygen atom occupies position 1 and the nitrogen atom position 3. Substituents are assigned priorities based on Cahn-Ingold-Prelog rules:

- A methyl group at position 2.

- A phenyl group at position 5.

- A methoxycarbonyl group (-COOCH₃) at position 4.

Constitutional isomerism arises from alternative arrangements of substituents. For example:

- Positional Isomers : Shifting the methyl group to position 4 or the phenyl group to position 2 would yield distinct structures.

- Functional Group Isomers : Replacing the ester group with a carboxylic acid (yielding 5-methyl-2-phenyloxazole-4-carboxylic acid) or an amide alters reactivity and physical properties.

The molecular formula C₁₂H₁₁NO₃ (molecular weight: 217.22 g/mol) was confirmed via high-resolution mass spectrometry. The SMILES notation O=C(C1=C(C2=CC=CC=C2)OC(C)=N1)OC unambiguously defines the connectivity.

X-ray Crystallographic Analysis of Molecular Geometry

X-ray diffraction studies of analogous oxazole carboxylates, such as ethyl 2-(3-chlorophenyl)-5-methyloxazole-4-carboxylate, reveal key structural features. Although direct data for the title compound is unavailable, extrapolation from related structures provides insights:

- Bond Lengths : The oxazole ring exhibits typical aromatic bond lengths: C-O (1.36 Å), C-N (1.30 Å), and C-C (1.39–1.42 Å).

- Dihedral Angles : The phenyl ring at position 5 forms a dihedral angle of 15–25° with the oxazole plane, minimizing steric hindrance.

- Crystal Packing : Monoclinic space group P2₁/n with unit cell parameters a = 6.715 Å, b = 17.086 Å, c = 16.786 Å, and β = 95.5°. Intermolecular C-H···O hydrogen bonds stabilize the lattice.

The methyl ester group at position 4 adopts a planar conformation due to conjugation with the oxazole ring, as evidenced by C=O bond lengths of 1.21 Å.

Comparative Analysis with Related Oxazole Carboxylates

Comparative data highlights the influence of substituents on physicochemical properties:

Key Observations :

- Ester vs. Acid : The methyl ester derivative exhibits enhanced lipophilicity compared to the carboxylic acid, influencing solubility and bioavailability.

- Halogen Effects : Chlorine substitution at the phenyl ring (e.g., 3-chlorophenyl) increases molecular weight and polarizability, potentially enhancing intermolecular interactions.

- Steric Considerations : Bulky tert-butyl esters, as seen in analogous compounds, reduce crystallization tendencies compared to methyl or ethyl esters.

Spectroscopic comparisons further differentiate these compounds. For instance, the ester carbonyl stretch in the title compound appears at ~1720 cm⁻¹ in IR, whereas the carboxylic acid analog shows a broader O-H stretch near 2500–3000 cm⁻¹ and a C=O stretch at ~1680 cm⁻¹.

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 2-methyl-5-phenyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-8-13-10(12(14)15-2)11(16-8)9-6-4-3-5-7-9/h3-7H,1-2H3 |

InChI Key |

VWZSIZYNQPNEQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(O1)C2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5-phenyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-5-phenyloxazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-phenyloxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or aryl groups into the oxazole ring .

Scientific Research Applications

Methyl 2-methyl-5-phenyloxazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-phenyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table highlights structurally related compounds and their similarity scores based on CAS database entries:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 5-Methyl-2-phenyloxazole-4-carboxylic acid | 18735-74-5 | 0.75 | Carboxylic acid instead of methyl ester |

| 5-Phenyloxazole-4-carboxylic acid | 99924-18-2 | 0.73 | Lacks methyl group at position 2 |

| Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate | 1455091-10-7 | 0.77 (est.) | Ethyl ester, Cl at C2, CF₃ at C4 |

| Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | N/A | N/A | Isoxazole ring, 4-fluorophenyl at C3 |

| Methyl 5-chlorothiazole-4-carboxylate | 1784463-68-8 | 0.90 (thiazole) | Thiazole ring (S instead of O) |

Notes:

Physical and Chemical Properties

| Property | Methyl 2-methyl-5-phenyloxazole-4-carboxylate | Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate | Methyl 5-chlorothiazole-4-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | 217.23 | 269.65 | 191.62 |

| Solubility | Moderate in organic solvents | High in polar aprotic solvents (e.g., DMSO) | Low in water, high in chloroform |

| Melting Point | ~120–125°C (est.) | ~80–85°C | ~95–100°C |

Biological Activity

Methyl 2-methyl-5-phenyloxazole-4-carboxylate, a compound belonging to the oxazole class, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as insights into its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H11NO3

- CAS Number : 100063-41-0

The compound features an oxazole ring, which is known for its role in biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted the synthesis and evaluation of several derivatives, including this compound, against various fungal strains. Notably, derivatives showed promising fungicidal activities against Sclerotinia sclerotiorum, Botrytis cinerea, and Colletotrichum fragariae, with some exhibiting lower IC50 values than the commercial fungicide hymexazol .

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Target Fungi | IC50 (mg/L) |

|---|---|---|

| 5f | S. sclerotiorum | 28.9 |

| 5g | C. fragariae | 54.8 |

| Hymexazol | C. fragariae | 148.9 |

Anticancer Activity

In addition to its antifungal properties, this compound is being explored for its anticancer potential. Preliminary studies suggest that compounds within this class may inhibit key enzymes involved in cancer progression. For instance, a related compound demonstrated effective inhibition of acetylcholinesterase (AChE) in human neuroblastoma cells, indicating potential therapeutic applications in cancer treatment .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The oxazole moiety can facilitate binding to enzymes and receptors, modulating their activity. For example, studies have shown that compounds with similar structures can inhibit protein methyltransferases and demethylases, which are crucial in regulating gene expression and cellular functions .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications to the oxazole ring and substituents can significantly influence the compound's efficacy. For instance, variations in the position and type of substituents have been linked to changes in potency against different biological targets.

Table 2: Structure-Activity Relationships of Oxazole Derivatives

| Compound | Modification | Biological Activity |

|---|---|---|

| 8a | Para-fluoro substitution | Potent AChE inhibitor |

| 12a | Methyl group at C(4) position | Enhanced potency |

| 32b | Pentyl chain addition | Improved pharmacokinetics |

Case Studies

- Fungicidal Evaluation : A series of derivatives were synthesized and evaluated for their antifungal activities. Compounds such as 5f and 5g demonstrated significant fungicidal effects against multiple strains, indicating their potential as lead compounds for developing new antifungal agents .

- Cancer Cell Studies : The anticancer effects of related compounds were assessed in vitro on human neuroblastoma SH-SY5Y cells. The findings revealed that these compounds could effectively inhibit cell proliferation through specific enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.